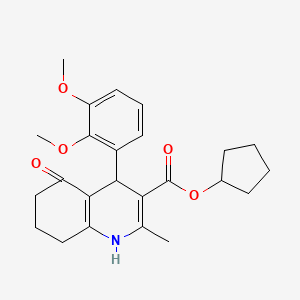
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as DIC, is a synthetic compound that has been widely studied for its potential applications in scientific research. DIC belongs to the class of isoxazolecarboxamides, which are known to exhibit a range of biological activities. In
作用机制
The mechanism of action of N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to modulate the activity of ion channels in the brain, such as the GABA-A receptor and the voltage-gated sodium channel.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exert a range of biochemical and physiological effects, including the inhibition of oxidative stress, the reduction of inflammation, and the modulation of ion channels in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
实验室实验的优点和局限性
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for use in lab experiments, including its high purity and yield, its well-established synthesis method, and its potential applications in various fields of scientific research. However, there are also some limitations to its use, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the exploration of its mechanism of action, and the development of new derivatives and analogs with improved properties. Additionally, further studies are needed to fully understand the potential side effects and safety profile of N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide in humans.
In conclusion, N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound that has shown promising potential for use in scientific research. Its well-established synthesis method, potential therapeutic applications, and range of biochemical and physiological effects make it a valuable tool for investigating the mechanisms underlying neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, and to develop new derivatives and analogs with improved properties.
合成方法
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized using a multi-step process starting from 2,4-dichlorobenzaldehyde and 3,5-dimethylisoxazole-4-carboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and 4-dimethylaminopyridine. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学研究应用
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. It has been shown to exhibit neuroprotective effects, anti-inflammatory properties, and anticonvulsant activity. N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been investigated for its potential use as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-12(8(2)19-17-7)13(18)16-6-9-3-4-10(14)5-11(9)15/h3-5H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVCTOKRUQRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5057736.png)
![N-(2,5-dimethylphenyl)-N'-(2-phenylethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5057751.png)



![2-[acetyl(methyl)amino]-5-methylbenzoic acid](/img/structure/B5057785.png)
![2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5057786.png)
![4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5057793.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5057800.png)
![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)
![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B5057809.png)

![N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5057832.png)
